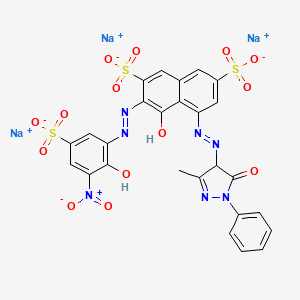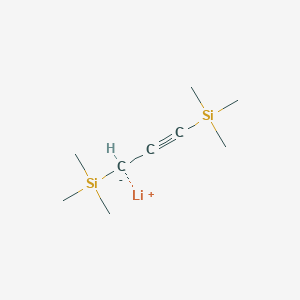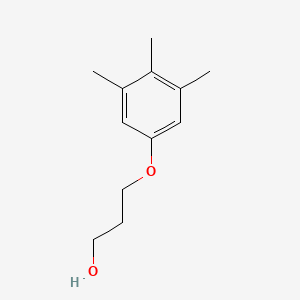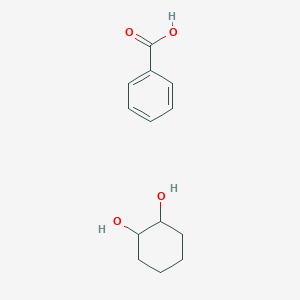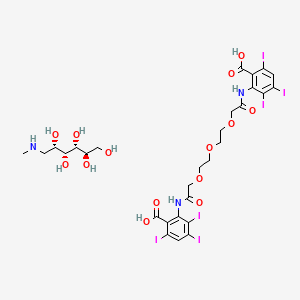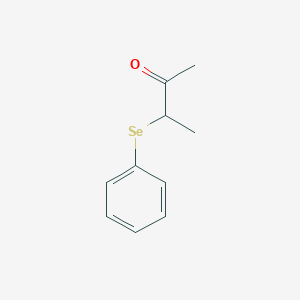
3-(Phenylselanyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylselanyl)butan-2-one is an organic compound that contains a phenylselanyl group attached to a butan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of a carbonyl compound with a phenylselanyl reagent. For example, the reaction of 3-chloro-4-phenylbutan-2-one with sodium phenylselenide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylselanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Phenylselanyl)butan-2-one has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Phenylselanyl)butan-2-one involves its interaction with molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and other proteins involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Phenylselanyl)propan-2-one
- 3-(Phenylselanyl)pentan-2-one
- 3-(Phenylselanyl)hexan-2-one
Uniqueness
3-(Phenylselanyl)butan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenylselanyl group provides unique redox properties that are not present in similar compounds with different chain lengths or substituents.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.
Propiedades
Número CAS |
72017-05-1 |
|---|---|
Fórmula molecular |
C10H12OSe |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
3-phenylselanylbutan-2-one |
InChI |
InChI=1S/C10H12OSe/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
Clave InChI |
SCZRRQWUEFRNIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



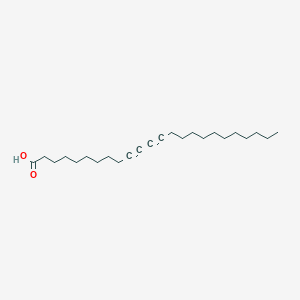

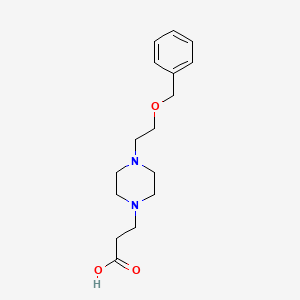
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
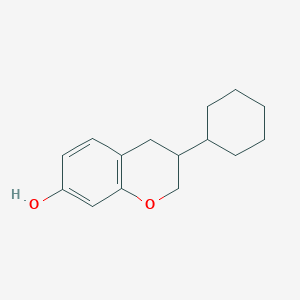
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
